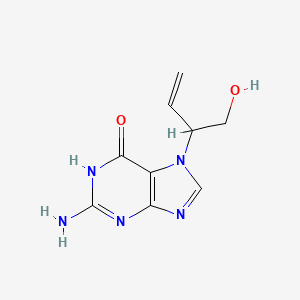

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one

Description

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one is a purine derivative characterized by a hydroxylated alkenyl substituent at the 7-position of the purinone core. Its structure comprises a bicyclic purine system with a 2-amino group and a ketone at position 4. The unique 1-hydroxybut-3-en-2-yl side chain introduces a hydroxyl group and a conjugated double bond, which may enhance hydrogen-bonding capacity and chemical reactivity compared to simpler alkyl or aryl substituents.

Properties

CAS No. |

89315-24-2 |

|---|---|

Molecular Formula |

C9H11N5O2 |

Molecular Weight |

221.22 g/mol |

IUPAC Name |

2-amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6-one |

InChI |

InChI=1S/C9H11N5O2/c1-2-5(3-15)14-4-11-7-6(14)8(16)13-9(10)12-7/h2,4-5,15H,1,3H2,(H3,10,12,13,16) |

InChI Key |

JVLXVOQCSGQHDB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps might include:

Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: This step might involve amination reactions using reagents like ammonia or amines.

Addition of the hydroxybutenyl group: This could be done through alkylation or addition reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one may have various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity : Benzyl and propyl substituents increase hydrophobicity, whereas the hydroxyl and alkenyl groups in the target compound may improve aqueous solubility.

- Hydrogen Bonding : The hydroxyl group in the target compound enables stronger intermolecular interactions compared to purely alkyl or aromatic substituents .

Biological Activity

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one, also known by its CAS number 89315-24-2, is a purine derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its structural similarity to nucleosides and its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHNO, with a molar mass of 221.22 g/mol and a predicted density of 1.62 g/cm³. Its pKa value is approximately 9.57, indicating its behavior as a weak base in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 221.22 g/mol |

| Density | 1.62 g/cm³ (predicted) |

| pKa | 9.57 (predicted) |

Antioxidant Activity

Research indicates that derivatives of purines exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested against human colorectal adenocarcinoma cells, where it showed a dose-dependent reduction in cell viability .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA synthesis : Similar to other purine analogs, this compound may interfere with nucleotide metabolism, leading to reduced DNA synthesis in rapidly dividing cells.

- Modulation of signaling pathways : There is evidence suggesting that it may influence signaling pathways related to apoptosis and cell cycle regulation.

Study on Antioxidant Properties

A study published in December 2024 explored the antioxidant capabilities of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds significantly reduced oxidative stress markers in human cells, highlighting their potential for therapeutic use in oxidative stress-related conditions .

Cancer Treatment Research

Another relevant study investigated the effects of purine derivatives on cancer treatment. The findings revealed that compounds structurally related to this compound enhanced the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.